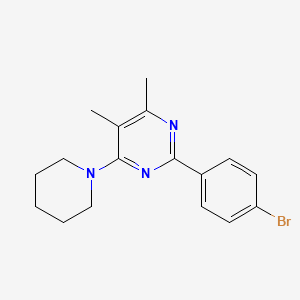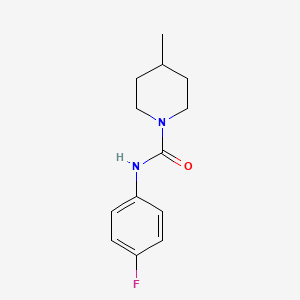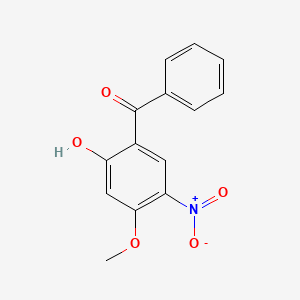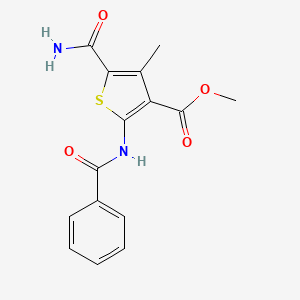
2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPP is a pyrimidine derivative that has been found to exhibit promising biological activities, including antitumor, anti-inflammatory, and analgesic effects. The purpose of
作用机制
The mechanism of action of 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine is not fully understood. However, studies have suggested that this compound exerts its biological activities by modulating various signaling pathways. This compound has been found to inhibit the activity of the NF-κB pathway, which plays a crucial role in the regulation of inflammation and cell survival. This compound has also been found to activate the p38 MAPK pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the expression of COX-2, an enzyme involved in the production of prostaglandins. This compound has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase. In addition, this compound has been found to exhibit analgesic effects by inhibiting the activity of nociceptive neurons in the spinal cord.
实验室实验的优点和局限性
2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with good purity. This compound is also a potent and selective inhibitor of various signaling pathways, making it a useful tool for studying the mechanisms of action of these pathways. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in aqueous-based assays. In addition, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
未来方向
There are several future directions for the study of 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine. One direction is to investigate the potential applications of this compound in the treatment of cancer and inflammatory disorders. Another direction is to study the pharmacokinetic properties of this compound in vivo and evaluate its safety and efficacy as a therapeutic agent. Furthermore, the development of new synthesis methods for this compound and its derivatives can lead to the discovery of novel compounds with improved biological activities. Overall, this compound has shown promising results in preclinical studies, and further research is needed to fully understand its potential applications in various fields.
合成方法
The synthesis of 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine involves the reaction of 4-bromoacetophenone with 2,4-pentanedione and piperidine in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with ammonium acetate to obtain this compound. This method has been optimized to obtain high yields of this compound with good purity.
科学研究应用
2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has been extensively studied for its potential applications in various fields. In the field of cancer research, this compound has shown promising results as an antitumor agent. Studies have shown that this compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related disorders.
属性
IUPAC Name |
2-(4-bromophenyl)-4,5-dimethyl-6-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3/c1-12-13(2)19-16(14-6-8-15(18)9-7-14)20-17(12)21-10-4-3-5-11-21/h6-9H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWANIUANPNUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCCCC2)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5761677.png)


![3-chloro-4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B5761723.png)
![3-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5761728.png)
![1-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5761734.png)
![3-[2-(2-chloro-5-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5761747.png)
![3-[1-[4-(aminocarbonyl)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5761763.png)




![[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5761797.png)
